molecular formula C23H15BrCl2N2O3 B12620907 5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12620907
M. Wt: 518.2 g/mol
InChI Key: DLEMHSYCAFTVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H15BrCl2N2O3 and its molecular weight is 518.2 g/mol. The purity is usually 95%.
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Biological Activity

5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure

The compound's structure can be represented as follows:

C22H16BrCl2N4O2\text{C}_{22}\text{H}_{16}\text{BrCl}_{2}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Numerous studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. The substitution patterns on the oxazole ring are critical for enhancing biological activity.

  • Study Findings : A review on oxazole derivatives highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound was evaluated alongside other derivatives for its minimum inhibitory concentration (MIC).
CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
This compound1216
Reference Drug (Ampicillin)810

The compound demonstrated a promising MIC value compared to standard antibiotics.

Anticancer Activity

The anticancer potential of pyrrolo[3,4-d][1,2]oxazole derivatives has been documented in several studies. These compounds have shown activity against various cancer cell lines.

  • Research Findings : In vitro studies have indicated that the compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined through MTT assays.
Cell LineIC50 (µM)
HeLa15
MCF-720

These results suggest that the compound could serve as a lead for further development in cancer therapeutics.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects.

  • Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Singh et al. synthesized various oxazole derivatives and tested them against common pathogens. The compound exhibited significant antibacterial activity with a zone of inhibition comparable to standard drugs .
  • Cytotoxicity Assessment : A detailed cytotoxicity study on MCF-7 cells revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .

Properties

Molecular Formula

C23H15BrCl2N2O3

Molecular Weight

518.2 g/mol

IUPAC Name

5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15BrCl2N2O3/c24-13-5-4-8-16(11-13)27-22(29)19-20(17-10-9-14(25)12-18(17)26)28(31-21(19)23(27)30)15-6-2-1-3-7-15/h1-12,19-21H

InChI Key

DLEMHSYCAFTVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Br)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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